molecular formula C17H19N5O3 B12807302 Carbamic acid, (5-amino-1,2-dihydro-3-(3-methoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester CAS No. 82585-99-7

Carbamic acid, (5-amino-1,2-dihydro-3-(3-methoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester

Cat. No.: B12807302
CAS No.: 82585-99-7
M. Wt: 341.4 g/mol
InChI Key: QACVMOHIHXGYLO-UHFFFAOYSA-N
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Description

Carbamic acid, (5-amino-1,2-dihydro-3-(3-methoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrido[3,4-b]pyrazine core, which is a fused bicyclic ring system, and an ethyl ester functional group. The presence of an amino group and a methoxyphenyl group further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (5-amino-1,2-dihydro-3-(3-methoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[3,4-b]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the fused bicyclic ring system.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using amine reagents.

    Attachment of the Methoxyphenyl Group: This step involves electrophilic aromatic substitution reactions to attach the methoxyphenyl group to the pyrido[3,4-b]pyrazine core.

    Esterification: The final step involves the esterification of the carbamic acid with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (5-amino-1,2-dihydro-3-(3-methoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

Carbamic acid, (5-amino-1,2-dihydro-3-(3-methoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of carbamic acid, (5-amino-1,2-dihydro-3-(3-methoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its structure allows it to bind to active sites of enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, (5-amino-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)-, ethyl ester: Lacks the methoxy group, which may affect its reactivity and biological activity.

    Carbamic acid, (5-amino-1,2-dihydro-3-(4-methoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester: Similar structure but with the methoxy group in a different position, potentially altering its properties.

Uniqueness

The presence of the methoxy group in carbamic acid, (5-amino-1,2-dihydro-3-(3-methoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester distinguishes it from similar compounds. This functional group can influence the compound’s chemical reactivity, biological activity, and overall stability, making it a unique and valuable compound for research and industrial applications.

Properties

CAS No.

82585-99-7

Molecular Formula

C17H19N5O3

Molecular Weight

341.4 g/mol

IUPAC Name

ethyl N-[5-amino-3-(3-methoxyphenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate

InChI

InChI=1S/C17H19N5O3/c1-3-25-17(23)22-14-8-12-15(16(18)21-14)20-13(9-19-12)10-5-4-6-11(7-10)24-2/h4-8,19H,3,9H2,1-2H3,(H3,18,21,22,23)

InChI Key

QACVMOHIHXGYLO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC(=C2C(=C1)NCC(=N2)C3=CC(=CC=C3)OC)N

Origin of Product

United States

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